molecular formula C11H11N3O B1629368 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 952183-31-2

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1629368
M. Wt: 201.22 g/mol
InChI Key: JLKGISTXFFZYFL-UHFFFAOYSA-N
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Description

“1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic compound that contains a triazole ring, a benzyl group, and an aldehyde group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions and may have interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazole rings are often synthesized using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition . The aldehyde group could potentially be introduced through oxidation of a corresponding alcohol group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a benzyl group with a methyl substituent, and an aldehyde group attached to the 4-position of the triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be largely determined by its functional groups. The triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles. The aldehyde group is typically quite reactive and can undergo a variety of reactions such as nucleophilic addition or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .

Scientific Research Applications

    • Application : “1-(4-Methylbenzyl)piperazine” is a useful synthetic intermediate in the synthesis of “3-Desmethyl 4-Methyl Meclizine Dihydrochloride”, a metabolite of Meclizine .
    • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes : This compound is used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase .
    • Application : Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .
    • Methods of Application : This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .
    • Results or Outcomes : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
    • Application : Laccases (EC 1.10.3.2) are a group of oxidative enzymes widespread in plants, bacteria, and fungi .
    • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes : They have been reported as enzymes able to catalyze the oxidation of low molecular weight organic compounds, especially phenols .
    • Application : “1-(4-Methylbenzyl)piperazine” has excellent biological properties in anti-helminths, antihistaminic, anticancer, antidepressant and anti-microbial activity because of the chemical structure .
    • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes : This compound is used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase .
    • Application : Benzyl chloride, or α-chlorotoluene, is an organic compound with the formula . This colorless liquid is a reactive organochlorine compound that is a widely used chemical building block .
    • Methods of Application : Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .
    • Results or Outcomes : Industrially, benzyl chloride is the precursor to benzyl esters, which are used as plasticizers, flavorants, and perfumes .

Safety And Hazards

As with any chemical compound, handling “1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde” would require appropriate safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area .

Future Directions

The potential applications of “1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde” would depend on its physical, chemical, and biological properties. Compounds containing a triazole ring are of interest in medicinal chemistry due to their diverse biological activities, so this could be a potential area of future research .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9-2-4-10(5-3-9)6-14-7-11(8-15)12-13-14/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKGISTXFFZYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640006
Record name 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde

CAS RN

952183-31-2
Record name 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Zhang, H Wei, W Ma, Z Li, P Hu, N Zhou… - Chinese Journal of …, 2022 - sioc-journal.cn
A series of novel 1, 2, 3-triazole derivatives based on natural product glaucocalyxin A (GLA) were designed and prepared. Their antiproliferative activity was evaluated against six …
Number of citations: 2 sioc-journal.cn
张涛, 卫海沅, 马雯, 李张媛, 胡盼盼, 周楠茜, 贺建超… - 有机化学, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: baisuping@xxmu.edu.cn Received May 28, 2022; revised August 1, 2022; …
Number of citations: 0 sioc-journal.cn

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